![molecular formula C20H15N5O2 B2731634 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide CAS No. 899996-50-0](/img/structure/B2731634.png)

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

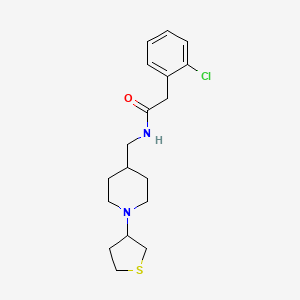

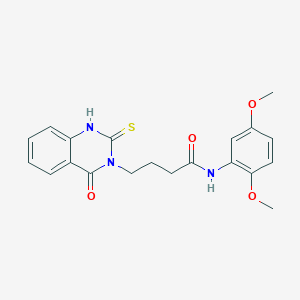

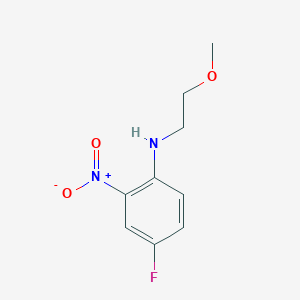

The synthesis pathway for this compound involves the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid with butyramide in the presence of a coupling agent and a base. N-allylation and N-propargyl alkylation of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one yielded the corresponding dipolarophiles, which afford by condensation with arylnitrile oxides in toluene the expected new isoxazolines and isoxazoles .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidin-4-one moiety as a key part of its structure . This structure is thought to contribute to its biological activity.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, N-allylation, and N-propargyl alkylation .Scientific Research Applications

Anti-Inflammatory Properties

Research into pyrazolo[1,5-a]pyrimidines, a related class, demonstrates their significant anti-inflammatory capabilities without ulcerogenic activity, suggesting potential for safer anti-inflammatory drugs. Modifications to the core structure have led to compounds with enhanced therapeutic indices compared to traditional NSAIDs, indicating their promise for treating inflammation with reduced gastrointestinal risks (Auzzi et al., 1983).

Antimicrobial Activity

A novel series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including ones similar to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide, exhibited moderate to outstanding antimicrobial activity against a range of bacteria and fungi. This suggests their potential application in developing new antimicrobial agents to combat resistant microbial strains (El-sayed et al., 2017).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines have been identified as a class of compounds with significant affinity for A1 adenosine receptors. Their structural modification leads to enhanced receptor affinity, suggesting their application in designing novel therapies for conditions mediated by adenosine receptor activity (Harden et al., 1991).

Anticancer and Anti-5-lipoxygenase Agents

Pyrazolo[3,4-d]pyrimidines derivatives have also been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of this scaffold in targeting various pathways relevant to cancer and inflammation (Rahmouni et al., 2016).

Anticancer Activity

Further exploration into the pyrazolo[3,4-d]pyrimidin-4-one derivatives has revealed compounds with potent anticancer activity against human breast adenocarcinoma cell lines, highlighting their potential as therapeutic agents in oncology (Abdellatif et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).

Future Directions

properties

IUPAC Name |

(E)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O2/c26-18(12-11-15-7-3-1-4-8-15)23-24-14-21-19-17(20(24)27)13-22-25(19)16-9-5-2-6-10-16/h1-14H,(H,23,26)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXWUAIXOHBVSC-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)

![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)

![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)